Substituting with 2-aminobenzothiazole-6-carboxylic acid causes side reactions; 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid (CAS 99615-68-6) solves this. Its stable 2-oxo/hydroxy group allows chemoselective C6-functionalization without protecting groups.
2-Hydroxy-1,3-benzothiazole-6-carboxylic acid (CAS 99615-68-6), which exists in tautomeric equilibrium with 2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid, is a bifunctional heterocyclic building block highly valued in medicinal chemistry and materials science . Featuring a rigid benzothiazole core, a carboxylic acid at the 6-position, and a hydroxyl/oxo group at the 2-position, it is primarily procured as a versatile precursor for advanced pharmaceuticals, agrochemicals, and specialized dyes [1]. The compound exhibits exceptional thermal stability, with a melting point exceeding 300 °C, and provides an orthogonal reactivity profile that allows for selective derivatization . This predictability in handling and synthesis makes it a highly reliable starting material for high-throughput screening libraries and complex synthetic workflows.
Tautomer-driven regioselective building block (2‑oxo/2‑hydroxy system)
Patent‑cited intermediate for DPP‑IV inhibitor discovery
Supports high‑temperature amide coupling and late‑stage diversification workflows
Research‑grade purity available from multiple global suppliers
Substituting this compound with simpler analogs like benzothiazole-6-carboxylic acid or 2-aminobenzothiazole-6-carboxylic acid often introduces significant synthetic bottlenecks[1]. Unsubstituted benzothiazole-6-carboxylic acid lacks the critical hydrogen-bond donor/acceptor site at the 2-position, fundamentally altering the pharmacophore and reducing binding affinity in target-directed drug discovery[2]. Conversely, using 2-aminobenzothiazole-6-carboxylic acid introduces a highly nucleophilic amino group that frequently causes competitive self-condensation or unwanted side reactions during standard peptide coupling protocols. The 2-oxo/hydroxy moiety in CAS 99615-68-6 mitigates these issues by offering a stable, non-interfering functional group that preserves the hydrogen-bonding network while ensuring high-yield, predictable functionalization at the C6-carboxylate without the need for extensive protecting group chemistry [1].
Non‑oxo benzothiazole‑6‑carboxylic acids lack the 2‑oxo H‑bond topology and multi‑tautomer reactivity, which may alter regioselective derivatization outcomes.
Replacing with analogs (e.g., CAS 3622‑35‑3) may shift lipophilicity by 0.4–0.7 log units and reduce thermal margin; solubility and solid‑state handling may differ.
2‑Amino or 2‑unsubstituted analogs are predominantly cited in antibacterial or kinase patent spaces, not in metabolic disease programs where this intermediate is anchored.
During library synthesis, the 2-hydroxy/oxo group demonstrates excellent orthogonality compared to amino-substituted analogs [1]. When subjected to standard EDC/HOBt coupling conditions, 2-hydroxy-1,3-benzothiazole-6-carboxylic acid cleanly yields the desired C6-amide without requiring prior protection of the 2-position. In contrast, the 2-amino analog suffers from competitive nucleophilic attack, significantly depressing yields and necessitating additional Boc or Cbz protection steps [2].
| Evidence Dimension | Yield of target C6-amide without protecting groups |
| Target Compound Data | >85% yield under standard coupling conditions |
| Comparator Or Baseline | 2-Aminobenzothiazole-6-carboxylic acid (<50% yield due to self-condensation) |
| Quantified Difference | 35%+ higher yield and elimination of two synthetic steps (protection/deprotection) |
| Conditions | Standard ambient peptide coupling (EDC/HOBt, DMF, primary amine nucleophile) |
Eliminating the need for protecting group chemistry reduces step count, lowers solvent waste, and significantly decreases overall manufacturing costs.
Thermal stability is a critical parameter for precursors used in melt-polymerization or high-temperature couplings. 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid exhibits a melting point exceeding 300 °C, remaining stable under conditions that cause degradation in related analogs . For instance, 2-mercaptobenzothiazole-6-carboxylic acid is prone to oxidative dimerization and thermal breakdown at elevated temperatures, limiting its processability [1].
| Evidence Dimension | Melting point and thermal decomposition threshold |
| Target Compound Data | Stable up to >300 °C |
| Comparator Or Baseline | 2-Mercaptobenzothiazole-6-carboxylic acid (significant degradation <250 °C) |
| Quantified Difference | >50 °C higher thermal operating window |
| Conditions | Standard melting point apparatus and thermogravimetric analysis (TGA) in air |
High thermal stability allows buyers to utilize this precursor in aggressive, high-temperature synthetic routes without significant yield loss to degradation.
Downstream functionalization often requires transition metal catalysis. The 2-hydroxy/oxo moiety is relatively benign toward common palladium and copper catalysts[1]. In contrast, the thiol/thione group in 2-mercaptobenzothiazole-6-carboxylic acid strongly coordinates to these metals, poisoning the catalyst and requiring impractically high loadings to achieve turnover[2]. Procuring the 2-hydroxy analog ensures that subsequent cross-coupling steps (e.g., after triflation) proceed efficiently.
| Evidence Dimension | Catalyst loading required for full conversion in cross-coupling |
| Target Compound Data | Standard 1-5 mol% Pd/Cu loading |
| Comparator Or Baseline | 2-Mercaptobenzothiazole-6-carboxylic acid (>10-15 mol% loading required due to poisoning) |
| Quantified Difference | Up to 3x reduction in expensive transition metal catalyst requirements |
| Conditions | Palladium-catalyzed cross-coupling environments (e.g., Suzuki or Buchwald-Hartwig) |
Procurement of the 2-hydroxy analog prevents costly catalyst poisoning, ensuring scalable and economically viable transition-metal-catalyzed manufacturing steps.
Due to its excellent chemoselectivity and lack of requirement for protecting groups during C6-amidation, this compound is ideal for automated, high-throughput library generation[1]. It allows medicinal chemists to rapidly explore chemical space around the benzothiazole pharmacophore without the bottlenecks of protection/deprotection cycles.
The stable tautomeric 2-oxo/hydroxy group provides a reliable hydrogen-bonding motif that mimics natural peptide interactions [2]. This makes the compound highly suitable for synthesizing affinity probes and biochemical tools used in proteomics research, where rigid, predictable binding conformations are required.
Leveraging its exceptional thermal stability (>300 °C), this compound can be utilized as an end-capping agent or monomeric building block in the synthesis of high-temperature resistant polymers[3]. Its stability ensures that it does not degrade during harsh melt-polymerization conditions, unlike its mercapto or amino counterparts.